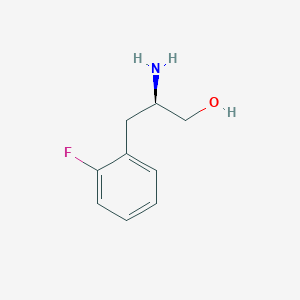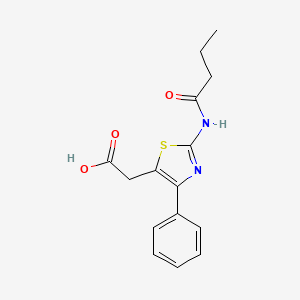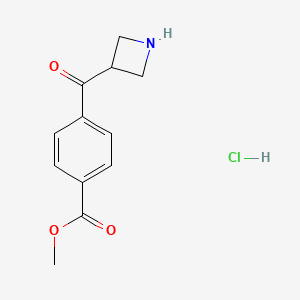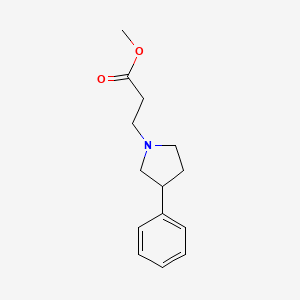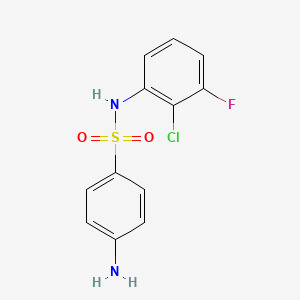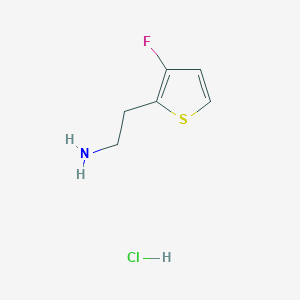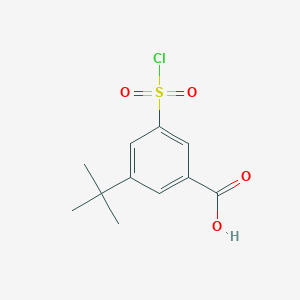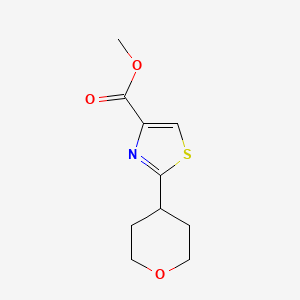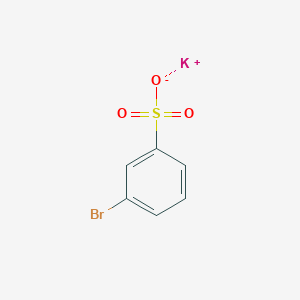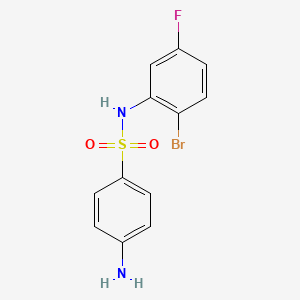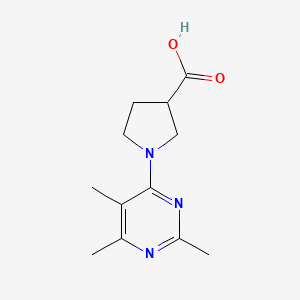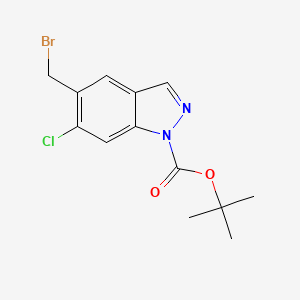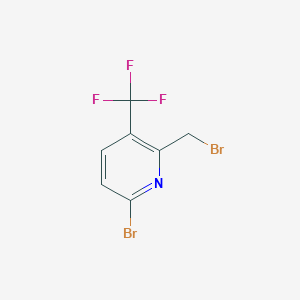
6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains bromine, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine typically involves the bromination of 2-(bromomethyl)-3-(trifluoromethyl)pyridine. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding pyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are formed.
Reduction: Reduced pyridine derivatives are obtained.
Scientific Research Applications
6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Materials Science: It is utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Bromo-2-fluoronicotinamide
Uniqueness
6-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in synthesis and drug development.
Properties
Molecular Formula |
C7H4Br2F3N |
|---|---|
Molecular Weight |
318.92 g/mol |
IUPAC Name |
6-bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-5-4(7(10,11)12)1-2-6(9)13-5/h1-2H,3H2 |
InChI Key |
MKVWQLWZWGQYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


